molecular formula C8H3NO5 B026980 3-Nitrophthalic anhydride CAS No. 641-70-3

3-Nitrophthalic anhydride

Cat. No.: B026980
CAS No.: 641-70-3
M. Wt: 193.11 g/mol
InChI Key: ROFZMKDROVBLNY-UHFFFAOYSA-N
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Safety and Hazards

3-Nitrophthalic anhydride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

It is known to react with aminoquinazolinones to yield phthalimidoquinazolinones

Cellular Effects

It is known to cause skin and eye irritation, and may cause respiratory irritation

Molecular Mechanism

It is known to react with aminoquinazolinones to yield phthalimidoquinazolinones , suggesting that it may bind to biomolecules and influence enzyme activity or gene expression

Temporal Effects in Laboratory Settings

It is known to be moisture sensitive , suggesting that its effects may change over time due to degradation

Properties

IUPAC Name

4-nitro-2-benzofuran-1,3-dione
Source PubChem
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InChI

InChI=1S/C8H3NO5/c10-7-4-2-1-3-5(9(12)13)6(4)8(11)14-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFZMKDROVBLNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3NO5
Source PubChem
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DSSTOX Substance ID

DTXSID0060939
Record name 1,3-Isobenzofurandione, 4-nitro-
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Molecular Weight

193.11 g/mol
Source PubChem
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Physical Description

Yellow hygroscopic powder; [Alfa Aesar MSDS]
Record name 3-Nitrophthalic anhydride
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CAS No.

641-70-3
Record name 3-Nitrophthalic anhydride
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Record name 3-Nitrophthalic anhydride
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Record name 3-Nitrophthalic anhydride
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Record name 3-NITROPHTHALIC ANHYDRIDE
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Synthesis routes and methods I

Procedure details

where M is Li, Na, K wherein 5-nitro-2,3-dihydrophthalazine-1,4-dione is solved in water solution of MOH, where M has the above mentioned meaning, with forming solution of 5-nitro-2,3-dihydrophthalazine-1,4-dione alkaline salt which is catalytically transformed in 5-amino-2,3-dihydrophthalazine-1,4-dione salt at the temperature of 40-90° C. by means of hydrogen under the pressure of 1-4 MPa at the presence of a transition metal catalyst (Pt, Pd) on active carbon, and separation of 5-amino-2,3-dihydrophthalazine-1,4-dione crystalline salt is performed by dilution of the water solution with lower alcohol or cyclic lower ether while cooling to the temperature −5° C. to −15° C., providing that there is used 5-nitro-2,3-dihydrophthalazine-1,4-dione obtained in the reaction of 3-nitrophthalic acid anhydride with hydrazine hydrate in anhydrous acetic acid at the temperature 100-110° C. with distilling the mixture of acetic acid and water off.
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Synthesis routes and methods II

Procedure details

3-Nitrophthalic anhydride was prepared from 3-nitrophthalic acid and acetic anhydride by the same procedure given for its 4-nitro isomer in Example 2. The yield of recrystallized product was 17.85 g (92.5%); m.p. 163°-164° C, whose percent elemental analysis of C, 49.79; H, 1.57; N, 7.22 is in excellent agreement with the theoretical values.
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Synthesis routes and methods III

Procedure details

A solution of 474.8 g (2.25 mol) of 3-nitrophthalic acid in 450 ml of acetic anhydride was stirred under reflux for 1 h. The solution was slowly cooled to 80° C. Then 1000 ml of methyl-tert-butyl ether (MTBE) were added expeditiously and the solution was cooled to 15° C. The resulting solid was isolated, washed with MTBE and dried in a vacuum oven at 40° C. Yield: 88.8%
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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